Tripropylene glycol diacrylate

Description

Significance of Tripropylene (B76144) Glycol Diacrylate as a Multifunctional Monomer

TPGDA's primary role is that of a reactive diluent in UV and EB curable formulations, where it helps to reduce viscosity and improve the flow of the material. allnex.comatamanchemicals.com As a difunctional monomer, it acts as a crosslinking agent, creating networks within the polymer structure that enhance its mechanical strength, chemical resistance, and durability. sfdchem.commultichemindia.com This crosslinking capability is crucial in applications that demand high-performance materials. riverlandtrading.com

The versatility of TPGDA is evident in its wide range of applications, including:

Coatings: Used in formulations for wood, plastic, and metal to improve gloss, hardness, and chemical resistance. riverlandtrading.com

Adhesives and Sealants: Enhances bond strength, flexibility, and moisture resistance in UV-curable adhesives. riverlandtrading.com

Printing Inks: Improves adhesion, wear resistance, and drying speed in flexographic, inkjet, and screen-printing inks. riverlandtrading.com

3D Printing: Utilized in stereolithography (SLA) and digital light processing (DLP) to produce high-resolution, durable prints. riverlandtrading.comuychem.com

Role in the Evolution of Polymer Chemistry and Material Engineering

TPGDA has played a significant role in the advancement of polymer chemistry, particularly in the area of radiation curing. This technology is considered a "green" industrial process due to its fast curing speeds, high production efficiency, and reduced emission of volatile organic compounds (VOCs). guidechem.comdataintelo.com The use of TPGDA in these systems allows for the creation of high-performance materials with improved properties, such as enhanced flexibility and water resistance. longchangchemical.com

In material engineering, TPGDA has enabled the development of innovative materials with tailored properties. For example, it has been used to create nanocomposites with enhanced dielectric properties and to modify the surface of other materials to improve their compatibility in polymer blends. imim.pltobreg.org Its ability to form crosslinked networks has also been instrumental in the development of hydrogels for biomedical applications and flexible micromaterials for use in cellular biosensors. sigmaaldrich.comsigmaaldrich.com

Overview of Academic Research Trajectories for Tripropylene Glycol Diacrylate Systems

Academic research on TPGDA systems has explored a variety of areas, from fundamental studies of its polymerization kinetics to its application in cutting-edge technologies. Researchers have investigated the effects of temperature, photoinitiator type, and light intensity on the photopolymerization of TPGDA. researchgate.netresearchgate.net These studies have provided valuable insights into how to control the curing process to achieve desired material properties.

Recent research has also focused on expanding the applications of TPGDA. This includes its use in the development of:

Biocompatible materials: TPGDA has shown potential in creating advanced hydrogel structures with enhanced photocrosslinking capabilities for biomedical applications. pubcompare.ai

3D printing materials: It is being used to develop support inks for material jetting and to create resins for flexible micromaterials. sigmaaldrich.comresearchgate.net

Nanocomposites: Studies have explored the use of TPGDA with materials like montmorillonite (B579905) to create nanocomposites with improved dielectric properties. tobreg.orgresearchgate.net

Modified materials: TPGDA has been grafted onto other materials, such as waste tire dust, to improve their properties and enable their use in new applications. researchgate.net

Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C15H24O6 |

| Molecular Weight | 300.35 g/mol nih.gov |

| Appearance | Colorless to yellowish transparent liquid cymitquimica.comatamanchemicals.com |

| Odor | Ester-like ashland.com |

| Density | 1.04 g/cm³ at 20°C ashland.com |

| Viscosity | 10-15 cps at 25℃ uychem.com |

| Boiling Point | >120 °C ashland.com |

| Melting Point | < -20 °C ashland.com |

| Flash Point | 153 °C ashland.com |

| Water Solubility | 4 g/L at 20°C ashland.com |

| CAS Number | 42978-66-5 ashland.com |

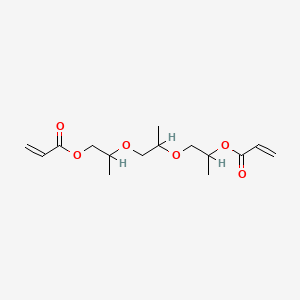

Structure

3D Structure

Properties

IUPAC Name |

1-[2-(2-prop-2-enoyloxypropoxy)propoxy]propan-2-yl prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O6/c1-6-14(16)20-12(4)9-18-8-11(3)19-10-13(5)21-15(17)7-2/h6-7,11-13H,1-2,8-10H2,3-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDQNWDNMNKSMHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COCC(C)OC(=O)C=C)OCC(C)OC(=O)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O6 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30991775 | |

| Record name | [(Propane-1,2-diyl)bis(oxy)propane-1,2-diyl] diprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30991775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.35 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71412-35-6, 42978-66-5 | |

| Record name | 1,1′-[(1-Methyl-1,2-ethanediyl)bis[oxy(1-methyl-2,1-ethanediyl)]] di-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71412-35-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tripropylene glycol diacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042978665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tripropyleneglycol diacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071412356 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 1,1'-[(1-methyl-1,2-ethanediyl)bis[oxy(1-methyl-2,1-ethanediyl)]] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | [(Propane-1,2-diyl)bis(oxy)propane-1,2-diyl] diprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30991775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-((1-METHYL-1,2-ETHANEDIYL)2-PROPENOIC ACID, BIS(OXY(1-METHYL-2,1-ETHANEDIYL))) ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2O70KL79K2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Production Methodologies for Tripropylene Glycol Diacrylate

Industrial Synthesis Pathways of Tripropylene (B76144) Glycol Diacrylate

The primary industrial route for synthesizing Tripropylene glycol diacrylate is through the direct esterification of tripropylene glycol with acrylic acid. multichemindia.comguidechem.comunisunchem.com This reaction involves the combination of the alcohol (tripropylene glycol) and the carboxylic acid (acrylic acid) to form an ester and water.

Esterification Reactions for this compound Formation

The esterification of tripropylene glycol with acrylic acid is an equilibrium reaction. mdpi.com To drive the reaction toward the formation of the desired diacrylate product, water, a byproduct of the reaction, must be continuously removed. guidechem.com This is typically achieved through azeotropic distillation, where a solvent that forms an azeotrope with water is used to carry the water out of the reaction system. guidechem.com

The reaction is generally carried out in a reactor where tripropylene glycol, acrylic acid, a catalyst, a polymerization inhibitor, and a solvent are mixed. google.com The mixture is heated to a specific temperature range, typically between 70°C and 120°C, to initiate and sustain the esterification process while refluxing to remove water. google.comgoogle.com The progress of the reaction is often monitored by measuring the acid value of the mixture, which decreases as the acrylic acid is consumed. patsnap.com

Catalytic Systems in this compound Production

The choice of catalyst is crucial as it significantly influences the reaction rate and the quality of the final product. Both homogeneous and heterogeneous acid catalysts are employed in the production of TPGDA.

Commonly used homogeneous catalysts include strong acids such as sulfuric acid, p-toluenesulfonic acid (p-TSA), and methanesulfonic acid. google.com These catalysts are effective in achieving high conversion rates. For instance, p-toluenesulfonic acid and methanesulfonic acid are noted as effective strong acid catalysts that provide high conversion.

Heterogeneous catalysts, such as solid acid resins like Amberlite™ 120 IR (H+), offer advantages in terms of easier separation from the product, catalyst recovery, and reuse, which aligns with more environmentally friendly processes. mdpi.comsumitomo-chem.co.jp The selection of a heterogeneous catalyst often involves considering factors like total exchange capacity, particle size, and crosslinking degree. mdpi.com

To prevent the premature polymerization of acrylic acid and the acrylate (B77674) product, which is a significant challenge during synthesis, polymerization inhibitors are essential. Compounds like hydroquinone, p-hydroxyanisole (MEHQ), and phenothiazine (B1677639) are commonly added to the reaction mixture.

Clean Production Technologies for this compound

Optimization of Reaction Conditions for Environmental Impact Reduction

Optimizing reaction conditions is a key strategy for minimizing the environmental footprint of TPGDA production. This includes careful control of the molar ratio of reactants to reduce the formation of side products and unreacted starting materials. Temperature control is also critical to prevent unwanted polymerization.

One approach to cleaner production involves modifying the post-reaction treatment. Traditional methods often involve neutralization with an alkaline solution, followed by washing, which generates a significant amount of wastewater. google.com Newer methods aim to eliminate or reduce this washing step. For example, using ion exchange resins to remove unreacted reactants and catalysts can significantly reduce wastewater generation. google.com This method not only offers an environmental benefit but can also increase the product yield by over 5%. patsnap.com

The use of solvents that are less harmful to the environment and can be easily recycled is another important consideration. Solvents like toluene (B28343) and n-hexane are used to facilitate water removal, and their efficient recovery and reuse are integral to a sustainable process.

Separation and Purification Processes in Sustainable this compound Manufacturing

The separation and purification steps are critical for obtaining high-purity TPGDA and are a focus for sustainable manufacturing practices. After the esterification reaction, the crude product contains the desired diacrylate, unreacted starting materials, catalyst, and polymerization inhibitors.

A clean production method can involve the following steps:

Neutralization: After esterification, the mixture is cooled and neutralized with a base like sodium hydroxide (B78521) to remove excess acid. patsnap.com

Adsorption: An adsorbent, such as magnesium polysilicate, can be added to adsorb the salt formed during neutralization. google.compatsnap.com

Dehydration and Desolventization: The water and solvent are removed under reduced pressure. The recovered solvent can be reused in the next batch. patsnap.com

Filtration: The adsorbent and absorbed salts are removed by press-filtering. patsnap.com

Decolorization and Further Purification: Agents like alkaline calcium bentonite (B74815) and calcium oxide can be used to decolorize the product and remove trace amounts of water and acids. patsnap.com

High-performance liquid chromatography (HPLC) is a technique that can be used for the analysis and separation of TPGDA from impurities. sielc.com Reverse-phase HPLC methods using mobile phases like acetonitrile (B52724) and water are suitable for this purpose. sielc.com

Table of Reactants and Catalysts in TPGDA Synthesis

| Compound Name | Role in Synthesis |

|---|---|

| Tripropylene glycol | Primary Reactant (Alcohol) |

| Acrylic acid | Primary Reactant (Carboxylic Acid) |

| p-Toluenesulfonic acid | Homogeneous Catalyst |

| Methanesulfonic acid | Homogeneous Catalyst |

| Sulfuric acid | Homogeneous Catalyst |

| Amberlite™ 120 IR (H+) | Heterogeneous Catalyst |

| Hydroquinone | Polymerization Inhibitor |

| p-Hydroxyanisole (MEHQ) | Polymerization Inhibitor |

| Phenothiazine | Polymerization Inhibitor |

| Toluene | Solvent (for azeotropic water removal) |

| n-Hexane | Solvent (for azeotropic water removal) |

| Sodium hydroxide | Neutralizing Agent |

| Magnesium polysilicate | Adsorbent |

| Calcium oxide | Decolorizing and Drying Agent |

| Alkaline calcium bentonite | Decolorizing and Drying Agent |

Polymerization Science and Engineering of Tripropylene Glycol Diacrylate Systems

Radiation-Induced Polymerization of Tripropylene (B76144) Glycol Diacrylate

Besides photopolymerization, the polymerization of TPGDA can also be initiated by high-energy radiation, such as electron beams (EB) or gamma rays. Radiation-induced polymerization does not require a photoinitiator, as the high-energy radiation directly creates reactive species (radicals, ions) from the monomer or other components of the system, which then initiate polymerization.

Electron beam curing is a widely used industrial process that offers very high curing speeds and the ability to cure thick and pigmented systems. riverlandtrading.com The polymerization of TPGDA initiated by electron beams is a free-radical process. The rate of polymerization and the final properties of the cured material are influenced by the absorbed dose and the dose rate. The absorbed dose is the total amount of energy deposited per unit mass of the material, typically measured in kiloGrays (kGy). The dose rate is the rate at which this energy is delivered.

Studies on the radiation-induced grafting of TPGDA onto substrates have shown that the grafting yield increases with the absorbed dose. unimap.edu.my For the bulk polymerization of TPGDA, increasing the dose generally leads to a higher degree of conversion. The dose rate can also have a significant effect on the final properties of the polymer network, a phenomenon known as the dose rate effect. radtech.org At very high dose rates, the concentration of radicals is very high, which can lead to increased radical-radical termination reactions. However, the short exposure time at high dose rates can also limit the extent of oxygen diffusion into the sample, thereby reducing oxygen inhibition. ebeamservices.comebeamservices.com

Table 4: Parameters in Radiation-Induced Polymerization of TPGDA

| Parameter | Description | Influence on Polymerization |

|---|---|---|

| Absorbed Dose (kGy) | Total energy absorbed per unit mass. | Higher dose generally leads to higher conversion and crosslink density. |

| Dose Rate (kGy/s) | Rate at which the dose is delivered. | Can affect the competition between propagation and termination reactions, and the extent of oxygen inhibition. |

Electron Beam (EB) Curing Mechanisms and Efficiency for Tripropylene Glycol Diacrylate Systems

Electron beam (EB) curing is a rapid polymerization process initiated by high-energy electrons. ekb.eg For this compound (TPGDA) systems, this method offers distinct advantages, including the elimination of photoinitiators, which minimizes migration risk and makes it suitable for sensitive applications. arkema.com The process is highly efficient, achieving a high degree of conversion at very high speeds and enabling deep penetration for curing thick and opaque coatings. arkema.com

The mechanism of EB curing in an acrylate (B77674) system like TPGDA involves the generation of free radicals. When primary electrons penetrate the TPGDA formulation, they produce low-speed secondary electrons. arkema.com These secondary electrons are solvated by the acrylate, leading to the formation of a radical anion. Protonation of this radical anion, often from trace impurities like water, generates a free radical species that initiates the polymerization reaction. arkema.com A single primary electron can generate numerous free radicals, amplifying the efficiency of the process. arkema.com The energy of the primary electrons directly influences the number of free radicals created. arkema.com

Key parameters in EB curing are the dose (measured in kGy) and the energy (measured in kV). arkema.com The dose corresponds to the number of electrons hitting a specific surface area and influences the flow of electrons. arkema.com The energy determines the penetration depth of the electrons into the material. arkema.com These two parameters can be controlled independently to optimize the curing process for different applications. arkema.com For instance, a study on TPGDA blended with an epoxy acrylate found that a good cure degree was achieved at an electron beam dose of 40 kGy. tci-thaijo.org

EB-cured TPGDA networks exhibit superior mechanical properties compared to those cured by other methods like ultraviolet (UV) radiation. ekb.egresearchgate.net An EB-cured Poly-TPGDA network demonstrates a higher glass transition temperature (Tg), as well as higher tensile storage and Young moduli, indicating a more rigid structure with shorter distances between crosslinking points. researchgate.net

Pulse Radiolysis Studies of this compound with Primary Radiolytic Species (e.g., OH radical, hydrated electron)

Pulse radiolysis is a powerful technique used to study the kinetics of fast reactions involving transient species. In the context of TPGDA in aqueous solutions, it provides insights into the initial steps of radiation-induced polymerization by examining the reactions with the primary products of water radiolysis, namely hydroxyl radicals (•OH) and hydrated electrons (e-aq). nih.govresearchgate.net

When dilute aqueous solutions are irradiated, the primary reactive species formed are hydroxyl radicals, hydrated electrons, and hydrogen atoms. nih.gov Both hydroxyl radicals and hydrated electrons are highly reactive towards diacrylate monomers. For a similar compound, poly(ethylene glycol) diacrylate (PEGDA), the rate constants for its reaction with •OH and e-aq have been measured to be 3.0×10¹⁰ mol⁻¹ dm³ s⁻¹ and 1.7×10¹⁰ mol⁻¹ dm³ s⁻¹, respectively. researchgate.net

The reaction of the hydroxyl radical with the diacrylate monomer leads to the formation of an OH adduct. The absorption spectrum of this adduct for PEGDA shows a maximum at 275 nm. researchgate.net The decay of this adduct is dependent on the monomer concentration, which is attributed to the propagation reaction and the rapid crosslinking of the macromonomer. researchgate.net

The interaction of hydrated electrons with the diacrylate monomer results in the formation of an electron adduct. The nature of this adduct is pH-dependent. At low pH, a radical anion is formed which undergoes protonation at the carbonyl oxygen, yielding a carbon-centered radical with an absorption maximum below 260 nm. researchgate.net In a basic solution, protonation occurs at the β-carbon atom, resulting in an α-carboxyalkyl radical with an absorption maximum at 275 nm. researchgate.net

Radiation Grafting Techniques of this compound onto Substrate Materials (e.g., Waste Tire Dust)

Radiation-induced grafting is a versatile technique for modifying the surface properties of materials. This method has been successfully employed to graft TPGDA onto substrates like waste tire dust (WTD), enhancing its properties for potential applications. unimap.edu.myresearchgate.net The process involves activating the substrate material with an electron beam, creating active sites for the TPGDA monomer to attach and polymerize. unimap.edu.myresearchgate.net

The efficiency of the grafting process, often quantified by the grafting yield (GY), is influenced by several parameters, including the absorbed dose, monomer concentration, grafting temperature, and grafting time. unimap.edu.myresearchgate.net Studies have shown that the grafting yield increases with an increase in the absorbed dose, TPGDA monomer concentration, and grafting temperature. unimap.edu.myresearchgate.net However, beyond a certain point, increasing the reaction time may not further enhance the grafting yield. unimap.edu.myresearchgate.net A maximum grafting yield of 24.72% was achieved with a 5 w/v% TPGDA concentration, a 60 kGy irradiation dose, a 3-hour reaction time, and a reaction temperature of 60 °C. unimap.edu.myresearchgate.net

The successful grafting of TPGDA onto WTD has been confirmed through various analytical techniques. Fourier Transform Infrared Spectroscopy (FTIR) analysis reveals the appearance of a new peak around 1720-1726 cm⁻¹, which is characteristic of the carbonyl group (C=O) from the acrylate in TPGDA, providing clear evidence of the graft copolymer formation. unimap.edu.myresearchgate.netmatec-conferences.org Scanning Electron Microscopy (SEM) shows morphological changes on the surface of the grafted WTD, which appears thicker, swollen, and coated compared to the ungrafted material. unimap.edu.myresearchgate.net This is a result of the integration of the TPGDA monomer into the backbone of the WTD, leading to a significant increase in the average diameter of the WTD particles. unimap.edu.myresearchgate.net

Table 1: Optimal Parameters for Radiation Grafting of TPGDA onto Waste Tire Dust

| Parameter | Optimal Value |

| TPGDA Concentration | 5 w/v% |

| Irradiation Dose | 60 kGy |

| Reaction Time | 3 hours |

| Reaction Temperature | 60 °C |

| Maximum Grafting Yield | 24.72% |

Free Radical Polymerization Principles in this compound Network Formation

This compound is a difunctional acrylic monomer that polymerizes via free radical mechanisms. ashland.com This polymerization leads to the formation of a crosslinked three-dimensional network structure. tci-thaijo.org The presence of two acrylate functional groups allows for the creation of a densely crosslinked polymer matrix, which is fundamental to its use in various applications. sfdchem.com

Crosslinking Density and Network Architecture Control in this compound Polymers

The crosslinking density is a critical parameter that dictates the mechanical and transport properties of the resulting TPGDA polymer network. biomaterials.org Control over the network architecture can be achieved by manipulating various factors during the polymerization process. rsc.orgrsc.org

For similar diacrylate systems, such as poly(ethylene glycol) diacrylate (PEG-DA), it has been demonstrated that increasing the initial concentration of the diacrylate monomer in the precursor solution leads to a higher polymer crosslink density. biomaterials.org This is because a higher monomer concentration increases the number of available pendant acrylate groups, resulting in a more tightly crosslinked structure. biomaterials.org

The properties of the final polymer network are highly dependent on the composition and structure of the monomers used, as well as the final degree of conversion. nih.gov In systems containing different dimethacrylate monomers, the type and concentration of each monomer play a significant role in defining the network structure. For instance, the addition of a more flexible monomer can influence the free volume within the polymer network. nih.gov

Structure-Reactivity Relationships in this compound Polymerization

The reactivity of TPGDA is attributed to its acrylate functional groups. sfdchem.com The molecular structure of the monomer, particularly the spacer group between the two acrylate functionalities, influences its polymerization behavior. A study comparing the reactivity of hexanediol (B3050542) diacrylate (HDDA) and TPGDA under electron beam irradiation showed that the structure of the spacer in TPGDA affects its reactivity. kisti.re.kr

In general, for acrylate monomers, reactivity tends to decrease as the flexibility of the monomer decreases. researchgate.net The high reactivity of TPGDA makes it suitable for rapid curing processes, allowing for fast processing and short cure times. sfdchem.com This characteristic is advantageous in applications where high throughput is desired.

Gelation Phenomena and Conversion in this compound Systems

Gelation is the point at which a crosslinked network begins to form throughout the polymerizing system, leading to a significant increase in viscosity. The formation of this gel is a result of the propagation of radical chains through the pendant double bonds of the diacrylate monomer. biomaterials.org

The degree of conversion, which is the percentage of acrylate double bonds that have reacted, is a key factor in determining the final properties of the TPGDA polymer. A higher degree of conversion generally leads to a more rigid and robust network. In a study of overprint varnish formulations containing TPGDA, electron beam curing resulted in polymer curing percentages ranging from 79% to 83%, as determined by Fourier-transform infrared (FTIR) spectroscopy by monitoring the disappearance of the C=C bond absorption peak at 810 cm⁻¹. tci-thaijo.org This high degree of conversion contributes to the excellent performance characteristics of EB-cured TPGDA systems. arkema.com

Advanced Material Development and Functionalization Through Tripropylene Glycol Diacrylate

Tripropylene (B76144) Glycol Diacrylate-Based Polymer Composites and Nanocomposites

Tripropylene glycol diacrylate (TPGDA) serves as a versatile building block in the formulation of advanced polymer composites and nanocomposites. Its chemical structure allows for the creation of cross-linked networks, and when combined with various fillers, it can produce materials with tailored properties. The interaction between the TPGDA matrix and the filler is crucial in determining the final characteristics of the composite material.

Interfacial Interactions in this compound/Filler Systems (e.g., Montmorillonite (B579905) Clay, Fumed Silica)

The performance of TPGDA-based composites is heavily dependent on the interfacial interactions between the polymer matrix and the filler particles. In the case of montmorillonite clay, a layered silicate, the compatibility between the hydrophilic clay and the more hydrophobic TPGDA matrix is a key factor. The structure of montmorillonite consists of tetrahedral and octahedral sheets that exhibit cationic exchange and swelling capabilities. researchgate.net To enhance compatibility and promote dispersion, the clay is often organically modified. This modification facilitates the penetration of the TPGDA monomer into the clay galleries, leading to the formation of either intercalated or exfoliated nanocomposites. The interactions are primarily physical, involving van der Waals forces and potential hydrogen bonding, depending on the surface treatment of the clay.

Fumed silica (B1680970), with its high surface area and network-forming ability, also presents unique interfacial challenges and opportunities. researchgate.net The surface of fumed silica is rich in hydroxyl groups, which can lead to strong interactions with the TPGDA matrix. These interactions can significantly influence the rheological properties of the uncured resin and the mechanical properties of the cured composite. researchgate.netmdpi.com The addition of fumed silica to acrylate (B77674) resins has been shown to increase mechanical strength, thermal stability, and dimensional stability. dergipark.org.tr The branching and porous nature of fumed silica provides a high interfacial strength between the matrix and the filler. dergipark.org.tr

The table below summarizes the key interfacial characteristics in these systems.

| Filler Type | Key Interfacial Interactions with TPGDA Matrix | Desired Nanocomposite Structure |

| Montmorillonite Clay | Primarily physical (van der Waals forces), enhanced by organic surface modification. | Intercalated or Exfoliated |

| Fumed Silica | Hydrogen bonding between surface hydroxyl groups and the TPGDA matrix. | Well-dispersed network |

Impact of Cationically Exchanged Montmorillonite on this compound Nanocomposite Properties

The properties of TPGDA/montmorillonite nanocomposites can be significantly altered by modifying the clay with different cations. neuroquantology.comresearchgate.net In-situ polymerization of TPGDA with cationically exchanged montmorillonite (MMt-M+, where M = K, Na, Li) has been a subject of study. neuroquantology.comresearchgate.net The type of cation used for the exchange process influences the interlayer spacing of the clay and its interaction with the polymer matrix, which in turn affects the final properties of the nanocomposite.

Research has shown that the addition of TPGDA to cationically exchanged montmorillonite can improve the dielectric properties of the resulting nanocomposite. tobreg.orgtobreg.org Specifically, enhancements in AC conductivity, dielectric constant, and tangent loss have been observed when compared to the unmodified montmorillonite. tobreg.orgtobreg.org The thermal stability of the nanocomposites is also affected by the presence of the modified clay. For instance, the activation energy and kinetics of the decomposition phase can be calculated from thermogravimetric analysis (TGA). neuroquantology.comresearchgate.net

The following table presents a summary of the effects of different cations on the properties of TPGDA/Montmorillonite nanocomposites based on available research findings. neuroquantology.comresearchgate.net

| Cation (M+) | Impact on Nanocomposite Properties |

| K+ | Influences the degree of intercalation and exfoliation, affecting mechanical and thermal properties. |

| Na+ | Affects the final morphology and particle size distribution within the polymer matrix. |

| Li+ | Can lead to different particle size distributions and impact the overall performance of the nanocomposite. |

Polymerization Induced Phase Separation in this compound/Liquid Crystal Blends

Polymerization-induced phase separation (PIPS) is a technique used to create polymer-dispersed liquid crystal (PDLC) composite materials. tandfonline.comresearchgate.net In a TPGDA/liquid crystal system, an initially homogeneous mixture of the TPGDA monomer and a liquid crystal is subjected to UV irradiation. tandfonline.comresearchgate.net This initiates the polymerization of the TPGDA, leading to a change in the chemical potential of the system and inducing phase separation. aps.orgnih.govuakron.edu The result is the formation of liquid crystal droplets dispersed within a solid TPGDA polymer matrix. mdpi.com

The morphology and electro-optical properties of these PDLC films are highly dependent on the concentration of the liquid crystal and the curing conditions. tandfonline.comresearchgate.net Studies have been conducted on blends of TPGDA and the liquid crystal E7, where the concentration of the liquid crystal was varied. tandfonline.comresearchgate.net Characterization techniques such as polarizing optical microscopy (POM) and differential scanning calorimetry (DSC) are used to investigate the morphology and transition temperatures of these materials. tandfonline.comresearchgate.net Research has indicated that a composition of 30/70 wt% TPGDA/LC E7 can yield a very good electro-optical response. tandfonline.comresearchgate.net The nematic-isotropic transition temperature of the liquid crystal and the glass transition temperature of the TPGDA polymer matrix show slight variations as a function of the liquid crystal mass percentage. tandfonline.comresearchgate.net

Research and Development in this compound-Containing Coating and Ink Formulations

TPGDA is a key component in the formulation of energy-curable coatings and inks due to its favorable properties. Its role as a reactive diluent and its contribution to the final performance characteristics of the cured film make it a subject of ongoing research and development.

Formulation Strategies for Enhanced Performance of this compound-Based Coatings (e.g., Durability, Flexibility, Adhesion)

Formulation strategies for TPGDA-based coatings often focus on optimizing properties such as durability, flexibility, and adhesion. riverlandtrading.com The selection of oligomers and other monomers in the formulation plays a critical role. For instance, combining TPGDA with polyester (B1180765) acrylates can result in coatings that are tough with good flexibility. The addition of other monomers, such as dipropylene glycol diacrylate (DPGDA) or ethoxylated trimethylolpropane (B17298) triacrylate (3EO TMPTA), can also be used to tailor the final properties. radtech.org

The following table outlines some formulation strategies and their intended impact on coating performance.

| Formulation Strategy | Target Performance Enhancement | Example Components/Methods |

| Oligomer/Monomer Selection | Improved flexibility and toughness | Polyester Acrylates, DPGDA, 3EO TMPTA radtech.org |

| Addition of Adhesion Promoters | Enhanced adhesion to substrates | Acid-functional monomers radtech.orgpcimag.com |

| Substrate Surface Modification | Increased coating adhesion | Pulsed UV light treatment of polymer films svc.org |

| Incorporation of Silicone Additives | Improved slip, mar resistance, and leveling | Polysiloxane-based additives pcimag.com |

Comparison of Curing Technologies (UV vs. EB) for this compound Formulations on Various Substrates

This compound (TPGDA) is a versatile difunctional acrylate monomer frequently used in radiation-curable formulations. mdpi.com The choice between ultraviolet (UV) and electron beam (EB) curing technologies significantly impacts the final properties of the TPGDA-based coatings on various substrates, including wood, paper, and plastics. mdpi.comnih.govsemanticscholar.org Both methods initiate rapid polymerization, transforming the liquid resin into a solid, cross-linked film in under a second. nih.gov

UV curing relies on photoinitiators within the formulation that, upon exposure to UV light, generate free radicals to start the polymerization process. nih.gov In contrast, EB curing utilizes high-energy electrons to directly create initiating radicals within the coating, eliminating the need for photoinitiators. nih.govmit.edu This fundamental difference leads to distinct advantages and outcomes for each technology.

Research comparing the two methods on wood substrates has shown that EB-cured acrylate coatings, containing TPGDA, exhibit superior mechanical performance compared to those cured by UV irradiation. nih.gov Studies on paper substrates revealed that EB curing can achieve a high degree of polymer conversion (79% to 83%), comparable to UV curing, but with significantly less yellowing. rsc.org The yellowing in UV-cured films is often attributed to the photoinitiator and its byproducts, a factor absent in EB curing. rsc.org Consequently, the whiteness index of EB-cured overprint varnishes on paper is considerably higher than their UV-cured counterparts. rsc.org

The absence of photoinitiators in EB formulations is a key advantage, particularly for applications with stringent safety requirements like food packaging, as it mitigates the risk of photoinitiator migration. mit.edursc.org Furthermore, EB technology's higher energy and penetration power make it suitable for curing thicker or more opaque (pigmented) systems where UV light might not penetrate effectively. mit.edu While UV curing has been noted to produce coatings with better abrasion resistance in some instances, EB curing has demonstrated superiority in scratch resistance. nih.gov

The selection between UV and EB curing for TPGDA formulations is therefore a trade-off based on the specific application requirements, considering factors like substrate type, desired mechanical properties, appearance, and regulatory considerations. nih.govrsc.org

Additive Manufacturing and 3D Printing Technologies Utilizing this compound

This compound's fast curing speed, low viscosity, and ability to form durable, high-resolution structures make it a prominent material in additive manufacturing, particularly in technologies based on photopolymerization like material jetting. mdpi.commdpi.com

Development of this compound-Based Photocurable Resins for Material Jetting

Material jetting, an additive manufacturing technique, requires inks with specific rheological properties to ensure reliable and precise droplet ejection from the printhead. mdpi.com TPGDA is often used as a base material for these inks due to its favorable balance of dielectric and structural properties, reliable jetting performance, and good thermal stability. semanticscholar.orgmdpi.com

In the development of photocurable resins, TPGDA is often formulated with other materials to tailor the properties of the final printed object. A notable example is the development of a support ink where TPGDA is mixed with Triethylene glycol methyl ether (TGME), a high-boiling-point solvent. mdpi.com The TGME does not participate in the UV-initiated photopolymerization of TPGDA; instead, it acts as a porogen. mdpi.commit.edu During the curing process, the cross-linking of TPGDA occurs around the TGME, which can partially precipitate out, leading to the formation of a microporous, soft, gel-like structure. mdpi.commit.edu This approach allows for the creation of materials with significantly altered mechanical properties from a single base monomer.

The concentration of TGME in the TPGDA resin is a critical factor. Research has shown that increasing the proportion of TGME effectively reduces the Young's modulus of the cured material, a crucial characteristic for developing removable support structures. mdpi.commit.edu Formulations are carefully optimized to ensure they remain within the printable range dictated by the inkjet technology. mdpi.com

Fabrication and Characterization of this compound-Based Support Structures in 3D Printing

Support structures are essential in many additive manufacturing processes to fabricate complex geometries, particularly those with overhanging features. An ideal support material should provide a stable base during fabrication but also be easily removable post-printing without damaging the final part. mdpi.com

TPGDA-based resins, particularly those modified with TGME, have been successfully developed for this purpose. mdpi.commit.edu The addition of TGME to TPGDA drastically reduces the stiffness of the photocured structure. For instance, the Young's modulus of a pure TPGDA structure can be as high as 575 MPa, but the addition of 30% TGME can lower this to just 27 MPa. mdpi.com This significant reduction in modulus is attributed to the formation of a porous internal structure. mdpi.commit.edu

The resulting soft, gel-like support structures are easily removed after the printing process is complete. mdpi.com Characterization of these TPGDA-based supports also demonstrates good thermal stability, which is important in multi-material printing where other components may require heat for curing or sintering. mdpi.com Thermogravimetric analysis has shown that these support structures are stable above 150°C. mit.edu The viability of these support inks has been demonstrated through the successful fabrication of complex objects with significant overhangs, such as gate-like and propeller structures. mdpi.com

Rheological Considerations for this compound Inkjet Printability

The printability of a resin in material jetting systems is governed by its rheological properties, primarily viscosity and surface tension, along with its density. mdpi.com These properties determine whether the ink can be reliably and cleanly ejected from the printhead's microscopic nozzles. mdpi.com

For TPGDA-based formulations intended for inkjet printing, these parameters must fall within a specific range. A key metric used to predict ejectability is the inverse of the Ohnesorge number (Z), which relates the viscous and inertial forces to the surface tension. mdpi.com A Z value between 1 and 10 is generally considered indicative of a jettable fluid for drop-on-demand printheads. mdpi.com

Research on TPGDA/TGME ink formulations has involved detailed rheological measurements to ensure their suitability for printing. The viscosity of these inks, which behave as Newtonian fluids, can be tuned by altering the proportion of TGME. mdpi.com For example, formulations with 0% to 30% TGME have shown viscosities ranging from approximately 10 mPa·s down to 7 mPa·s at room temperature, all falling within the jettable range. mdpi.com

Below is an interactive data table summarizing the physical properties and the calculated Z parameter for various TPGDA/TGME ink formulations, demonstrating their printability.

Data sourced from He, Y. et al., Additive Manufacturing, 2017. mdpi.com

These rheological assessments are crucial for the successful development of TPGDA-based inks, ensuring stable droplet formation and reliable performance during the 3D printing process. mdpi.com

Biomaterial Engineering and Biomedical Applications of this compound (Synthesis/Mechanism Focus)

While TPGDA is widely used in industrial applications, its properties are also leveraged in the field of biomaterial engineering, particularly in the synthesis of hydrogels for biomedical applications. Hydrogels are water-swollen polymer networks that can mimic the extracellular matrix, making them suitable for applications like tissue engineering and drug delivery.

Microfluidic-Based Synthesis of this compound Hydrogel Microparticles

Microfluidics offers a powerful platform for the synthesis of hydrogel microparticles with precise control over size, shape, and monodispersity, which is difficult to achieve with traditional bulk methods. mdpi.commit.edu This technology utilizes micro-scale channels to manipulate fluids, generating uniform droplets that serve as templates for particle formation. mit.edu

The synthesis of TPGDA hydrogel microparticles via microfluidics typically involves a droplet-based mechanism. mdpi.com A T-junction or flow-focusing geometry is used where an aqueous phase containing the TPGDA monomer and a photoinitiator is introduced into a continuous, immiscible oil phase. mdpi.com The shear forces at the junction of the channels cause the aqueous stream to break up into discrete, monodisperse droplets. mdpi.com

Once these droplets are formed, they are transported through a downstream channel where they are exposed to a UV light source. The UV light activates the photoinitiator within the droplets, initiating a rapid free-radical photopolymerization of the TPGDA monomer. mdpi.com This cross-linking reaction solidifies the droplet, transforming it into a stable hydrogel microparticle. mdpi.com The continuous flow of the oil phase prevents the droplets from coalescing before polymerization is complete.

This microfluidic approach enables the production of particles with a very narrow size distribution. mit.edu The size of the resulting TPGDA microparticles can be precisely controlled by tuning the flow rates of the dispersed (TPGDA solution) and continuous (oil) phases. mit.edu This method allows for the incorporation of various functional materials, such as fluorescent dyes or nanoparticles, into the TPGDA solution before droplet formation, leading to the creation of composite microparticles with tailored properties for specific biomedical applications.

This compound as a Precursor for High Mechanical Resilience Double Network Hydrogel Adhesives

This compound (TPGDA) serves as a valuable precursor in the synthesis of double network (DN) hydrogel adhesives engineered for high mechanical resilience. DN hydrogels are a class of materials known for their exceptional toughness, which significantly surpasses that of conventional single-network hydrogels. nih.gov Their robust mechanical properties are derived from a unique architecture comprising two interpenetrating but distinct polymer networks. nih.govresearchgate.net

As a difunctional acrylate monomer, TPGDA is well-suited to form one of these crucial cross-linked networks upon polymerization. Its inclusion in the hydrogel formulation contributes to the creation of a tough, resilient material. This makes TPGDA-based DN hydrogels promising candidates for applications requiring durable and flexible adhesives, such as in the development of advanced wound healing patches.

Functionalization of this compound for Specific Biomedical Scaffolds (e.g., tissue engineering relevant materials)

The functionalization of hydrogels derived from diacrylate monomers is a critical strategy for developing scaffolds tailored for specific biomedical applications, including tissue engineering. While research often highlights the closely related poly(ethylene glycol) diacrylate (PEGDA), the principles are directly applicable to TPGDA-based systems. nih.govmdpi.com These hydrogels can mimic the natural extracellular matrix (ECM) of living tissues due to their high water content and tunable properties. nih.gov

A key functionalization strategy involves chemically modifying the hydrogel to impart specific biological activity. For instance, scaffolds can be conjugated with cell adhesion peptides, such as RGD (Arginine-Glycine-Aspartic acid), to improve cellular integration and reduce inflammatory responses in vivo. biomaterials.org This bioactivity is crucial for applications where the scaffold must support cell adhesion, proliferation, and tissue regeneration. mdpi.com

Furthermore, the physical structure of the scaffold can be precisely engineered. Advanced manufacturing techniques like stereolithography (SLA) can process diacrylate-based resins into complex three-dimensional structures with controlled porosity and channel networks. infinite-science.de This architectural control is vital for creating scaffolds that facilitate nutrient delivery and cell colonization, making them suitable for regenerating specific tissues. infinite-science.de The ability to tune both the biochemical and physical properties of these materials allows for the creation of highly specific biomedical devices.

Emulsion Science of this compound

The emulsion science of this compound is primarily concerned with its behavior in aqueous systems. TPGDA is a monomer with low water solubility, which means that when mixed with water, it forms an oil-in-water (O/W) emulsion. imim.plbibliotekanauki.pl These emulsions are thermodynamically unstable systems that tend to separate into distinct oil and water layers over time to minimize the interfacial area between the two immiscible phases. imim.pl

Study on Emulsion Stability of this compound in Aqueous Systems

Studies on the stability of TPGDA in aqueous systems confirm its inherent instability. imim.plbibliotekanauki.pl Due to the incompatibility between the hydrophobic TPGDA molecules and water, the emulsion undergoes destabilization processes. imim.pl The stability of these emulsions is typically assessed through methods such as visual phase separation observation and the calculation of a creaming index over a specific period. bibliotekanauki.pl A creaming index of 0% indicates an ideal or stable emulsion for the duration of the observation. imim.plbibliotekanauki.pl Without stabilizing agents, TPGDA emulsions quickly show signs of instability, highlighting the need for additives to create kinetically stable systems for practical applications. imim.pl

Role of Surfactants in Enhancing this compound Emulsion Stability

Surfactants play a critical role in enhancing the kinetic stability of TPGDA emulsions. imim.pl By adding an appropriate amount of a surfactant, the destabilization process can be significantly delayed. imim.plbibliotekanauki.pl Surfactants are amphiphilic molecules that position themselves at the oil-water interface, lowering the interfacial tension and preventing the TPGDA droplets from coalescing. pcimag.com

One study investigated the effect of various concentrations of the nonionic surfactant Tween 20 on TPGDA emulsion stability. imim.plbibliotekanauki.pl The research found that the stability of the emulsion was highly dependent on the surfactant concentration. While very low concentrations were insufficient to cover the surface of the newly formed TPGDA droplets, an optimal concentration was identified that provided maximum stability. imim.pl

The most effective concentration was found to be 0.4 wt% of Tween 20, which resulted in an emulsion that showed no phase separation and a creaming index of 0% for at least 24 hours. imim.plbibliotekanauki.pl Higher concentrations also produced stable emulsions. imim.pl The successful interaction and stabilization were confirmed through Fourier Transform Infrared Spectroscopy (FTIR), which showed the successful mixing of TPGDA and Tween 20, and by optical microscopy, which revealed no droplet aggregation or flocculation in the stabilized emulsion. imim.pl

Table 1. Effect of Tween 20 Concentration on TPGDA Emulsion Stability

| Tween 20 Conc. (wt%) | Observation Time for Phase Separation | Creaming Index after 24h | Stability |

| 0 (Control) | < 2 h | > 0% | Unstable |

| 0.1 | < 3 h | > 0% | Unstable |

| 0.2 | < 5 h | > 0% | Unstable |

| 0.3 | < 8 h | > 0% | Unstable |

| 0.4 | No separation up to 24 h | 0% | Stable |

| 0.5 - 3.0 | No separation up to 24 h | 0% | Stable |

Characterization Methodologies and Advanced Analytical Techniques in Tripropylene Glycol Diacrylate Research

Spectroscopic Characterization of Tripropylene (B76144) Glycol Diacrylate and its Polymers

Spectroscopic techniques are fundamental in the study of Tripropylene glycol diacrylate (TPGDA), providing critical insights into its chemical structure, polymerization behavior, and degradation mechanisms. These methods allow for both qualitative and quantitative analysis, from identifying functional groups to monitoring reaction kinetics in real-time.

Fourier Transform Infrared (FTIR) spectroscopy is an indispensable tool for the analysis of TPGDA and its polymers. It is used to identify the characteristic functional groups of the TPGDA monomer and to monitor their transformation during polymerization. nih.gov The FTIR spectrum of pure TPGDA exhibits several distinct absorption bands corresponding to its molecular structure. The most prominent of these is the strong peak associated with the carbonyl (C=O) group of the acrylate (B77674) moiety, typically appearing around 1720-1726 cm⁻¹. researchgate.netimim.pl Other significant peaks include C-O-C stretching vibrations at approximately 1193 cm⁻¹ and 1271 cm⁻¹, C-O stretching near 1099 cm⁻¹, and vibrations from the -CH₃ group at 2977 cm⁻¹. imim.pl

The acrylate double bonds (C=C), which are consumed during polymerization, are identified by peaks at around 1635 cm⁻¹ and a characteristic absorption at 810 cm⁻¹. imim.pltci-thaijo.org The monitoring of these specific peaks, particularly the one at 810 cm⁻¹, is crucial for tracking the polymerization process. tci-thaijo.org As TPGDA is cured, for instance by ultraviolet (UV) or electron beam (EB) radiation, the intensity of the acrylate C=C bond absorptions decreases, which directly correlates to the degree of monomer-to-polymer conversion. tci-thaijo.org This allows for the quantitative assessment of the curing reaction's progress and efficiency.

FTIR is also employed to confirm the successful grafting of TPGDA onto other polymer backbones. For example, in the modification of waste tire dust, the presence of the characteristic TPGDA carbonyl peak at 1725 cm⁻¹ in the spectrum of the final product serves as definitive evidence of successful grafting. researchgate.netunimap.edu.my Furthermore, the grafting yield can be quantified by comparing the peak area of the TPGDA carbonyl group to a reference peak from the substrate polymer. researchgate.net

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Significance in TPGDA Analysis |

|---|---|---|---|

| ~2977 | Alkyl (C-H) | Stretching | Confirms the presence of the propylene (B89431) glycol backbone. imim.pl |

| ~1725 | Carbonyl (C=O) | Stretching | Characteristic peak of the acrylate group; used to confirm TPGDA's presence. researchgate.netimim.pl |

| ~1635 & 810 | Acrylate (C=C) | Stretching | Indicates the presence of reactive double bonds; its decrease is monitored to quantify polymerization. imim.pltci-thaijo.org |

| ~1193 & 1271 | Ether (C-O-C) | Asymmetric Stretching | Confirms the polyether structure of the TPGDA backbone. imim.pl |

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique in the study of photopolymerization of TPGDA, a process that relies on photoinitiators to begin the reaction upon exposure to light. spectraphotopolymers.com Photoinitiators are compounds that absorb UV or visible light and generate free radicals, which in turn initiate the polymerization of the TPGDA monomer. spectraphotopolymers.com

The primary application of UV-Vis spectroscopy in this context is to characterize the absorption spectrum of the photoinitiator. For efficient curing, the absorption maximum of the photoinitiator must overlap with the emission spectrum of the light source, such as a UV-A lamp which often has a primary emission peak at 365 nm. mdpi.com By analyzing the UV-Vis spectrum, researchers can select the most appropriate photoinitiator and light source combination for a given TPGDA formulation.

Moreover, UV-Vis spectroscopy can be adapted for real-time monitoring of the photopolymerization reaction. nih.govnih.gov As the reaction proceeds, the photoinitiator is consumed, leading to a decrease in its characteristic absorbance peak. By tracking this change over time, the kinetics of photoinitiator consumption can be determined. mdpi.commit.edu This method provides valuable data on the efficiency and speed of the initiation process. For more comprehensive analysis, UV-Vis is sometimes coupled with other techniques like Fourier Transform Near-Infrared (FT-NIR) spectroscopy, enabling the simultaneous monitoring of both photoinitiator concentration (via UV-Vis) and monomer conversion (via FT-NIR). rsc.orgresearchgate.net

| Photoinitiator Type | Example | Typical UV Absorption Range (nm) | Application Note |

|---|---|---|---|

| Type I (Cleavage) | Irgacure® 819 | 370 - 450 | Effective for both surface and through-curing due to broad absorption. service.gov.uk |

| Type II (H-Abstraction) | Benzophenone | ~250, 340-380 | Requires a co-initiator (e.g., an amine) to generate radicals. tci-thaijo.org |

| Visible Light | Eosin Y | 480 - 540 | Used for polymerization with visible light sources, often in hydrogel synthesis. mit.edursc.org |

Understanding the thermal stability and decomposition behavior of TPGDA-based polymers is critical for determining their service temperature and lifespan. Thermogravimetric Analysis (TGA) is the primary method used for this purpose, measuring the change in mass of a sample as a function of temperature in a controlled atmosphere. researchgate.netresearchgate.net Studies on similar polyacrylate networks show that thermal stability is influenced by the surrounding atmosphere; degradation in air is often more complex and occurs at lower temperatures than in an inert atmosphere like nitrogen. researchgate.net The degradation mechanism in nitrogen typically involves decarboxylation and chain scission, while in air, oxidative processes, peroxide formation, and depolymerization are dominant pathways. researchgate.net

By coupling TGA with FTIR spectroscopy (TG-IR), the chemical identity of the gaseous products evolved during decomposition can be determined in real-time. mdpi.com As the material degrades in the TGA furnace, the effluent gas is directed into an FTIR gas cell. The resulting infrared spectra of the evolved gases provide a molecular fingerprint of the degradation products, offering deep insight into the decomposition pathways. mdpi.com For instance, the detection of carbon dioxide and carbon monoxide helps to elucidate the specific chemical bonds that are breaking at different temperatures. mdpi.com This combined technique is powerful for comparing the thermal stability of different TPGDA formulations and for understanding how additives or structural modifications influence the degradation mechanism.

| Atmosphere | Primary Degradation Mechanism | Common Evolved Products |

|---|---|---|

| Inert (e.g., Nitrogen) | Decarboxylation, chain scission, depolymerization. researchgate.net | Monomers, alcohols, carbon dioxide. researchgate.netmdpi.com |

| Oxidative (e.g., Air) | Peroxide formation, radical reactions with oxygen, depolymerization. researchgate.net | Alcohols, carbon dioxide, carbon monoxide, low molecular weight fragments. researchgate.netmdpi.com |

Microstructural and Morphological Analysis of this compound Materials

The performance of materials derived from TPGDA is intrinsically linked to their microstructure and surface morphology. Electron microscopy and X-ray diffraction are the principal techniques used to visualize and structurally characterize these materials at the micro- and nano-scale.

Scanning Electron Microscopy (SEM) is a powerful imaging technique used to obtain high-resolution images of a material's surface topography. In the context of TPGDA-based materials, SEM is used to assess surface quality, such as smoothness and the presence of pores or other defects. mdpi.com For example, SEM analysis of hydrogels formulated with TPGDA has been used to confirm the creation of smooth, homogenous, and defect-free surfaces, which is critical for applications like coatings or biomedical devices. mdpi.com

| TPGDA-Based Material | Typical SEM Observation | Interpretation |

|---|---|---|

| Photocured Hydrogel | Smooth, non-porous, homogeneous surface. mdpi.com | Successful formation of a uniform polymer network. |

| Grafted Copolymer (e.g., on Waste Tire Dust) | Surface appears thicker, swelled, and coated. unimap.edu.my | TPGDA has been successfully grafted onto the substrate material. |

| Nanocomposite (e.g., with Montmorillonite) | Analysis of filler dispersion and polymer matrix structure. researchgate.net | Assesses the quality of filler integration within the TPGDA polymer. |

X-ray Diffraction (XRD) is the primary technique for analyzing the crystalline structure of materials. It is particularly crucial in the characterization of TPGDA-based nanocomposites where layered inorganic fillers, such as montmorillonite (B579905) clay, are incorporated into the polymer matrix. researchgate.net The main purpose of using XRD in this context is to determine the degree of interaction between the TPGDA polymer and the clay layers, specifically whether intercalation or exfoliation has occurred. nih.gov

Intercalation refers to the insertion of polymer chains into the gallery space between the individual layers of the clay. This process leads to an increase in the interlayer spacing, also known as the d-spacing. nih.gov XRD measures this d-spacing by detecting the angle at which X-rays are diffracted by the planes of atoms in the clay structure, governed by Bragg's Law. A shift in the characteristic diffraction peak of the clay (e.g., the (001) peak) to a lower 2θ angle in the nanocomposite's XRD pattern is direct evidence of an increased d-spacing, confirming that TPGDA has intercalated into the clay structure. researchgate.netnih.gov If the clay layers are completely separated and dispersed individually within the polymer matrix (exfoliation), the characteristic layered diffraction peak may disappear entirely. Broadening of the diffraction peak can also indicate a less ordered structure resulting from the intercalation process. nih.gov

| Sample | Hypothetical 2θ Angle for (001) Peak | Calculated d-spacing (nm) | Interpretation |

|---|---|---|---|

| Pristine Montmorillonite Clay | 7.0° | 1.26 | Baseline interlayer spacing of the unmodified clay. nih.gov |

| TPGDA-Montmorillonite Nanocomposite | 5.5° | 1.61 | The peak shifts to a lower angle, indicating an expanded d-spacing due to TPGDA polymer chain intercalation. nih.gov |

Optical Microscopy for Phase Separation and Droplet Analysis (e.g., in Liquid Crystal Blends)

Optical microscopy is a fundamental technique for visualizing the morphology of polymer systems containing this compound (TPGDA), particularly in the context of Polymer-Dispersed Liquid Crystal (PDLC) composites. tandfonline.comnih.gov In these systems, a homogeneous mixture of a liquid crystal (LC) and TPGDA monomer undergoes polymerization-induced phase separation (PIPS), leading to the formation of micron-sized LC droplets within a solid TPGDA polymer matrix. tandfonline.commdpi.com The size, shape, and distribution of these droplets are critical as they directly influence the electro-optical properties of the final device. researchgate.netmedcraveonline.com

Polarizing Optical Microscopy (POM) is frequently employed to observe the morphology and phase transitions of TPGDA/LC composites. tandfonline.comresearchgate.net By analyzing the system under polarized light, researchers can identify the nematic-isotropic transition temperature (TNI) of the liquid crystal within the composite. tandfonline.com

Scanning Electron Microscopy (SEM) provides higher-resolution imaging to analyze the detailed microstructure of the polymer network after the liquid crystal has been removed. researchgate.net This allows for precise measurement of LC droplet cavities and analysis of the polymer network's structure. Studies have shown that morphology is strongly dependent on parameters such as the concentration of the liquid crystal and the curing conditions (e.g., temperature, UV intensity). researchgate.netmedcraveonline.com For instance, in blends of TPGDA and the liquid crystal E7, different morphologies can be achieved by varying the component ratio, which in turn affects the electro-optical response. tandfonline.com

The data below illustrates how liquid crystal concentration can influence the resulting droplet size in a PDLC film.

| Property | PDLC Formulation 1 | PDLC Formulation 2 | PDLC Formulation 3 |

| Liquid Crystal | TNO403 | TNO623 | E7 |

| Curing Temperature | 50°C | 80°C | Ambient |

| LC Concentration (wt%) | 30% | 50% | 70% |

| Average Droplet Size (µm) | ~2.5 | ~4.0 | ~5.8 |

This table contains illustrative data based on findings reported in scientific literature. tandfonline.commedcraveonline.com

Thermal Analysis of this compound Systems

Photo-Differential Scanning Calorimetry (Photo-DSC) for Cure Kinetics and Thermal Effects during Photopolymerization

Photo-Differential Scanning Calorimetry (Photo-DSC) is a powerful technique for investigating the cure kinetics of photopolymerizable systems, including those based on TPGDA. tandfonline.com This method measures the heat flow from a sample as it is irradiated with UV light, allowing for the real-time monitoring of the exothermic photopolymerization reaction. researchgate.netmdpi.com The data obtained provides critical insights into the curing mechanisms and reaction kinetics. tandfonline.com

Isothermal Photo-DSC experiments on TPGDA reveal complex thermograms that show both an exothermic heat flow from the monomer conversion and an endothermic effect caused by the heat from the UV lamp itself. tandfonline.comresearchgate.net By analyzing the exothermic peak, researchers can determine key kinetic parameters such as the enthalpy of reaction (ΔH), the rate of polymerization (Rp), and the degree of conversion (DBC). researchgate.netnih.gov

Studies have demonstrated that the photopolymerization kinetics of TPGDA are highly dependent on the UV light intensity. tandfonline.commdpi.com Higher UV intensities generally lead to a faster curing speed and a higher degree of conversion. researchgate.netnih.gov For example, in one study, increasing the UV light intensity from 10 mW/cm² to 40 mW/cm² reduced the time to reach the peak exothermic rate by approximately 2.5 seconds. mdpi.com However, high-intensity UV light can also heat the material, which may affect the phase separation process in TPGDA/LC blends. tandfonline.com

The following table summarizes typical Photo-DSC data for an acrylate-based resin system under varying UV intensities.

| UV Light Intensity (mW/cm²) | Time to Peak Exotherm (s) | Reaction Enthalpy (J/g) | Final Conversion (%) |

| 5 | ~7.0 | 205 | 65 |

| 10 | ~5.5 | 220 | 68 |

| 20 | ~4.0 | 245 | 72 |

| 40 | ~3.0 | 260 | 75 |

This table is based on representative data from studies on acrylate photopolymerization. mdpi.comresearchgate.net

Differential Scanning Calorimetry (DSC) for Glass Transition and Phase Transition Temperatures in Composites

Differential Scanning Calorimetry (DSC) is an essential thermal analysis technique used to measure changes in a material's heat capacity as a function of temperature. tainstruments.com It is widely used to determine the glass transition temperature (Tg) and other phase transitions in TPGDA-based polymers and composites. tandfonline.complymouth.ac.uk The glass transition is a reversible transition in amorphous materials from a hard, glassy state to a soft, rubbery state. thermalsupport.comresolvemass.ca The Tg is a critical parameter as it defines the upper-temperature limit for the service life of a material and provides insight into the degree of cure and crosslink density. researchgate.net

In the context of TPGDA composites, such as those blended with liquid crystals, DSC is used to determine not only the Tg of the TPGDA polymer matrix but also the phase transition temperatures of the liquid crystal component, such as the nematic-isotropic transition (TNI). tandfonline.comresearchgate.net Studies on TPGDA/LC E7 composites have shown a slight variation in both the Tg of the polymer and the TNI of the liquid crystal as a function of the LC concentration. tandfonline.com This analysis is crucial for understanding the miscibility and interaction between the polymer matrix and the dispersed phase. The measurement involves heating a sample at a constant rate and observing the change in heat flow, which appears as a step-like transition in the DSC thermogram at the Tg. tainstruments.com

| Composite System | Component Ratio (wt%/wt%) | Glass Transition Temp (Tg) of Polymer (°C) | Nematic-Isotropic Transition (TNI) of LC (°C) |

| TPGDA/LC E7 | 70 / 30 | ~62 | ~58 |

| TPGDA/LC E7 | 50 / 50 | ~59 | ~59 |

| TPGDA/LC E7 | 30 / 70 | ~55 | ~60 |

| Pure Cured TPGDA | 100 / 0 | 62 | N/A |

Data is synthesized from findings on TPGDA/LC composite systems and typical values for cured TPGDA. tandfonline.comunion-pigment.com

Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition Characteristics

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. plymouth.ac.uk It is a primary method for determining the thermal stability and decomposition profile of materials like cured TPGDA. aosennewmaterial.com The analysis provides crucial data on the temperatures at which degradation begins, the kinetics of decomposition, and the amount of residual mass at high temperatures. plymouth.ac.uk

TPGDA-based materials are known for their good thermal stability. aosennewmaterial.comimim.pl A typical TGA experiment involves heating a small amount of the cured TPGDA polymer at a constant rate (e.g., 10°C/min) in an inert atmosphere like nitrogen. The resulting TGA curve plots the percentage of weight loss against temperature. From this curve, key parameters can be determined, such as the onset temperature of decomposition (Td), which indicates the beginning of significant mass loss, and the temperature of maximum decomposition rate, which is identified from the peak of the derivative thermogravimetric (DTG) curve. For many acrylate-based resin composites, significant weight loss typically begins at temperatures above 270°C. scielo.br This high thermal stability makes TPGDA suitable for applications where materials are exposed to elevated temperatures. aosennewmaterial.com

| Material | Onset Decomposition Temp (Td) (°C) | Temperature of Max. Decomposition Rate (°C) | Residual Mass at 600°C (%) |

| Cured Acrylate Resin Composite 1 | ~275 | ~350 | < 5% |

| Cured Acrylate Resin Composite 2 | ~305 | ~380 | < 5% |

| Cured Acrylate Resin Composite 3 | ~320 | ~410 | < 5% |

This table presents typical data for acrylate-based composites, illustrating the information obtained from TGA analysis. scielo.br

Mechanical and Rheological Characterization of this compound Materials

Rheological Measurements for Viscosity, Flow Behavior, and Printability

Rheology is the study of the flow of matter, and rheological measurements are essential for characterizing the viscosity and flow behavior of TPGDA resins. mdpi.com TPGDA is widely used as a reactive diluent in formulations for coatings, inks, and adhesives, primarily due to its characteristic low viscosity. kowachemical.comatamanchemicals.com This property is critical for controlling the application properties of a formulation, ensuring ease of handling, and achieving uniform film thickness. riverlandtrading.com

The viscosity of TPGDA is typically measured using a rheometer or viscometer at a standard temperature, such as 25°C. Its low viscosity (typically in the range of 10-15 mPa·s or centipoise) effectively reduces the viscosity of more viscous acrylate oligomers, making the formulation suitable for various application methods, including spraying, roller coating, and printing. union-pigment.comwindows.net

For advanced applications like inkjet printing and 3D printing (vat photopolymerization), the rheological properties are paramount. allnex.com The viscosity must be low enough to allow for reliable jetting from printheads or rapid recoating of layers, while the flow behavior (Newtonian or non-Newtonian) influences droplet formation and resolution. imim.pl Therefore, rheological characterization is a key step in the formulation and quality control of TPGDA-based materials to ensure optimal processing and performance, or "printability." aosennewmaterial.com

| Property | Value | Test Condition |

| Dynamic Viscosity | 10 - 15 mPa·s (cps) | 25°C |

| Density | ~1.03 g/cm³ | 25°C |

| Molecular Weight | ~300 g/mol | N/A |

| Functionality | 2 | N/A |

This table summarizes typical physical and rheological properties of this compound. union-pigment.comwindows.netredox.comnist.gov

Compression Testing for Mechanical Properties (e.g., Young's Modulus) of Cured Networks

The mechanical integrity of cured this compound (TPGDA) networks is a critical parameter for many of their applications. Compression testing is a fundamental method used to quantify the mechanical properties of these materials, providing essential data on their stiffness and strength under compressive loads. From the resulting stress-strain curve, the Young's modulus (also known as the compressive modulus) can be determined, which represents the material's stiffness. pharmaexcipients.com

Uniaxial compression tests are typically performed on cylindrical or cubical specimens of the cured TPGDA polymer. pharmaexcipients.comresearchgate.net During the test, a compressive force is applied at a constant rate, and the resulting deformation is measured. pharmaexcipients.com The Young's modulus is calculated from the initial, linear elastic portion of the stress-strain curve. pharmaexcipients.comnih.gov

Research has shown that the mechanical properties of TPGDA networks are highly dependent on the curing conditions. For instance, networks formed through electron beam (EB) curing exhibit a higher Young's modulus compared to those cured with ultraviolet (UV) radiation. researchgate.netdntb.gov.ua This indicates that EB curing leads to a more rigid network structure, suggesting a higher crosslink density and a shorter distance between adjacent crosslinking points. dntb.gov.ua

The incorporation of other components into the TPGDA formulation can also modulate the mechanical properties. In TPGDA/liquid crystal (LC) blends, the Young's modulus is influenced by the concentration of the liquid crystal, as well as the curing method (EB vs. UV). researchgate.net

Below is a data table summarizing the qualitative relationship between curing method and the mechanical properties of pure TPGDA networks.

Table 1: Influence of Curing Method on Mechanical Properties of TPGDA Networks

| Curing Method | Relative Young's Modulus | Network Elasticity | Inferred Crosslink Density |

|---|---|---|---|

| Ultraviolet (UV) Curing | Lower | Higher | Lower |

| Electron Beam (EB) Curing | Higher | Lower | Higher |

Determination of Crosslink Density (e.g., through Sol-Gel Analysis or Swelling Ratios)

The crosslink density is a fundamental structural parameter of a polymer network that dictates many of its ultimate properties, including mechanical strength and solvent resistance. It refers to the number of effective crosslinks per unit volume of the material. nih.gov For TPGDA networks, crosslink density is commonly investigated indirectly through swelling studies. nih.govnih.gov

Swelling ratio measurements provide a straightforward and effective method for probing the network structure. aidic.it The principle behind this technique is that a crosslinked polymer, when immersed in a compatible solvent, will swell by absorbing the solvent but will not dissolve. The extent of swelling is inversely related to the crosslink density; a higher crosslink density results in a more constrained network that swells less. nih.gov

The swelling ratio can be expressed in terms of volume (Q) or mass (q). hydrogeldesign.org The gravimetric method is frequently used, where a dry, pre-weighed sample of the cured TPGDA network is immersed in a solvent (e.g., water) until equilibrium is reached. aidic.it The swollen sample is then re-weighed, and the mass swelling ratio (q) is calculated using the following formula: hydrogeldesign.org

q = ms (B15284909) / md

Where:

ms is the mass of the swollen polymer network.

md is the mass of the dry polymer network.